2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
Description
Evolutionary Significance of Sulfanylacetamide-Triazole Hybrid Architectures
The integration of sulfanyl (-S-) and acetamide (-NHCO-) functionalities with triazole cores represents a strategic advancement in heterocyclic drug design. Key advantages include:
- Enhanced Lipophilicity : Sulfur atoms increase membrane permeability (logP +0.3–0.7 versus oxygen analogs)
- Conformational Rigidity : Acetamide spacers restrict molecular flexibility (ΔG~rotation~ = 8–12 kcal/mol)
- Dual Hydrogen Bonding : Triazole N3/N4 atoms and acetamide carbonyl oxygen create synergistic binding motifs (Figure 1)
Table 1 : Comparative Analysis of Triazole Hybrid Pharmacokinetic Parameters
| Hybrid Type | logP | PSA (Ų) | H-Bond Acceptors |
|---|---|---|---|
| Simple Triazole | 1.2 | 45 | 3 |
| Sulfanyl-Triazole | 1.8 | 52 | 4 |
| Acetamide-Triazole | 2.1 | 68 | 5 |
| Target Compound | 3.4* | 84* | 6* |
*Calculated values for 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide using Molinspiration Cheminformatics
Rational Design Principles for Multisubstituted 1,2,4-Triazole Derivatives
The target compound demonstrates three critical substitution patterns governing its bioactivity profile:
C5 4-tert-Butylphenyl Group
C4 4-Methoxyphenyl Substituent
N-(2-Chloro-4,6-Dimethylphenyl)Acetamide
Synthetic Optimization Pathway :
Properties
CAS No. |
477313-61-4 |
|---|---|
Molecular Formula |
C29H31ClN4O2S |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H31ClN4O2S/c1-18-15-19(2)26(24(30)16-18)31-25(35)17-37-28-33-32-27(20-7-9-21(10-8-20)29(3,4)5)34(28)22-11-13-23(36-6)14-12-22/h7-16H,17H2,1-6H3,(H,31,35) |
InChI Key |
HRFWDCGXGGKZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a triazole ring, a sulfanyl group, and multiple aromatic rings, contributing to its unique chemical properties. The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the triazole ring followed by the introduction of the sulfanyl group and the aromatic components. Common reagents include hydrazine and various aromatic aldehydes under controlled conditions to ensure high yield and purity .
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The specific compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains. Its mechanism of action may involve the inhibition of key enzymes or pathways in microbial cells .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with specific molecular targets involved in cancer cell proliferation. Studies have shown that similar triazole derivatives can induce apoptosis in cancer cells by disrupting their metabolic pathways .
Applications in Agriculture
Triazole compounds are widely recognized for their fungicidal properties. The compound may serve as a precursor for developing new agricultural fungicides aimed at combating plant pathogens. Its effectiveness can be attributed to its ability to inhibit fungal growth through various biochemical mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that those with sulfanyl groups exhibited enhanced antimicrobial activity against ESKAPE pathogens—bacteria known for their resistance to antibiotics. The compound was found to significantly reduce bacterial growth in vitro .
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound could induce apoptosis in specific cancer cell lines through caspase activation pathways. This suggests a promising avenue for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the triazole ring and the acetamide-linked aromatic group. Below is a comparative analysis based on structural and predicted physicochemical
Table 1: Structural and Physicochemical Comparison
Key Observations:
Steric Effects: The tert-butyl group in the target compound and Analog 1 increases molecular volume, reflected in higher CCS values (~237.9 Ų) compared to Analog 2 (229.9 Ų), which lacks bulky substituents .
Electronic Modulation :
- Methoxy groups (e.g., in Analog 1) donate electron density via resonance, altering reactivity and binding interactions.
- The sulfamoyl group in Analog 11 enhances hydrophilicity, likely improving aqueous solubility compared to the hydrophobic tert-butyl group in the target compound .
Halogen Interactions :
- Chloro substituents (present in all analogs except Analog 11) may facilitate halogen bonding with biological targets, though steric effects from dimethyl groups in the target compound could limit accessibility .
Table 2: Functional Group Impact on Properties
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The evidence supports the principle that "similar structures confer similar properties" . For instance, chloro and methoxy substituents consistently influence electronic and steric profiles across analogs.
- Data Gaps: No pharmacological or synthetic data are available for the target compound or its analogs, limiting conclusions about bioactivity or metabolic stability.
- Methodology : Predicted CCS values (e.g., from –7) offer insights into molecular shape but require experimental validation via techniques like ion mobility spectrometry.
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a novel triazole derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to present a detailed analysis of its biological activity based on available literature and experimental data.
Chemical Structure and Properties
The molecular formula for this compound is , with a complex structure that includes a triazole ring and various aromatic substituents. The structural representation can be summarized as follows:
- Molecular Structure :
- SMILES : CC(C)(C)c(cc1)ccc1-c(n1-c2ccccc2)nnc1SCC(N/N=C/C(/C)=C/c1ccccc1)=O
- InChI Key : LTTRSPDMAWFGMB-UHFFFAOYSA-N
Antimicrobial Activity
Preliminary studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. For instance, compounds with similar triazole structures have shown promising results against Mycobacterium tuberculosis and other pathogenic bacteria.
The specific activity of This compound has not been extensively documented in the literature; however, its structural analogs suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
Mechanistic Studies
Understanding the mechanism of action for triazole derivatives is crucial for elucidating their biological activity. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins involved in disease processes.
Molecular Docking Insights
Recent studies have utilized molecular docking simulations to predict how triazole derivatives bind to specific targets within microbial and cancer cells. These studies often focus on enzymes critical for pathogen survival or tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
